molecular formula C10H5ClFNO2 B13933942 7-Chloro-6-fluoroquinoline-3-carboxylic acid

7-Chloro-6-fluoroquinoline-3-carboxylic acid

Katalognummer: B13933942
Molekulargewicht: 225.60 g/mol
InChI-Schlüssel: FMGBRPXBJPUIKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.6 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry and industrial processes.

Analyse Chemischer Reaktionen

7-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-fluoroquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antibacterial activity, quinoline derivatives, including this compound, target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

7-Chloro-6-fluoroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H5ClFNO2

Molekulargewicht

225.60 g/mol

IUPAC-Name

7-chloro-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-3-9-5(2-8(7)12)1-6(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI-Schlüssel

FMGBRPXBJPUIKD-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.